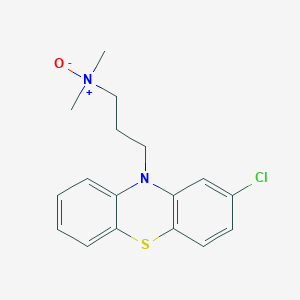

Chlorpromazine N-oxide

Übersicht

Beschreibung

Chlorpromazin-N-Oxid ist ein Metabolit von Chlorpromazin, einem weit verbreiteten Antipsychotikum aus der Klasse der Phenothiazine. Chlorpromazin-N-Oxid entsteht durch Oxidation von Chlorpromazin und behält einige der pharmakologischen Eigenschaften seiner Stammverbindung bei. Es ist aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität von Interesse in der Pharmakokinetik und im Arzneimittelstoffwechsel.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chlorpromazin-N-Oxid kann durch Oxidation von Chlorpromazin mit verschiedenen Oxidationsmitteln synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Chlorpromazin-N-Oxid großtechnische Oxidationsprozesse mit Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Durchflussraten, wodurch eine gleichbleibende Produktqualität und Ausbeute gewährleistet werden. Der Einsatz umweltfreundlicher Oxidationsmittel und Katalysatoren wird ebenfalls betont, um Abfall zu minimieren und die Umweltbelastung zu reduzieren .

Analyse Chemischer Reaktionen

Oxidation with Hydrogen Peroxide and Catalysts

-

Reagents : Hydrogen peroxide (H₂O₂) + titanosilicate catalyst.

m-Chloroperoxybenzoic Acid (mCPBA) Oxidation

-

Reagents : mCPBA in chloroform.

-

Outcome : Stepwise oxidation produces N⁴′-oxide, N¹′,N⁴′-dioxide, and N¹′,N⁴′,S-trioxide derivatives .

Table 1: Synthetic Routes to CPZNO

Metabolic Pathways

CPZNO is a minor but significant metabolite in humans and rodents, with distinct pharmacokinetics:

In Vivo Metabolism in Rats

-

Reduction : CPZNO is reduced back to chlorpromazine (major pathway) .

-

Secondary Metabolites : Includes 7-hydroxychlorpromazine, chlorpromazine sulphoxide, and desmethyl derivatives .

-

Excretion : 52.1% fecal vs. 26.9% urinary excretion of radiolabeled CPZNO .

Human Pharmacokinetics

Table 2: Key Metabolites of CPZNO

Degradation and Stability

CPZNO undergoes degradation under varying conditions:

Photocatalytic Degradation

-

UV/Visible Light : In aqueous solutions with TiO₂ photocatalysts, CPZNO degrades via hydroxyl radical (- OH) pathways .

-

Products : Dechlorinated intermediates (m/z 301, 285) and hydroxylated derivatives (m/z 335, 351) .

Thermal Degradation in Aqueous Solutions

-

Sterilization Conditions : Prolonged heat exposure leads to sulfoxide and N-oxide derivatives, causing opalescence .

-

Mechanism : Competing oxidation pathways influenced by dissolved oxygen levels .

Table 3: Degradation Products Under Anaerobic vs. Aerobic Conditions

| Condition | Major Products | Proposed Mechanism |

|---|---|---|

| Aerobic | 7-OH-CPZ, CPZ sulphoxide | - OH-mediated hydroxylation |

| Anaerobic | Dechlorinated CPZ (m/z 285, 301) | Electron transfer, C-Cl bond cleavage |

Analytical Methods for Detection

-

Radioimmunoassay (RIA) : Specific antibodies detect CPZNO in plasma with minimal cross-reactivity to CPZ or sulfoxides .

-

LC-MS/MS : Identifies degradation products (e.g., nor-chlorpromazine) in sterilized drug formulations .

Structural and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Role

Chlorpromazine N-oxide serves as a significant metabolite, influencing the pharmacological profile of chlorpromazine. Its presence in the body can affect the overall therapeutic efficacy and safety of chlorpromazine treatment. The compound interacts with various neurotransmitter systems, notably:

- Dopamine Receptors : this compound acts as an antagonist to dopamine receptors, which is essential for its antipsychotic effects. This action is particularly relevant in managing symptoms of schizophrenia.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its anxiolytic and antidepressive properties.

- Adrenergic Receptors : By blocking adrenergic receptors, this compound can influence cardiovascular responses and sedation, which are important in the context of preoperative anxiety management .

Metabolism and Excretion

The metabolism of this compound has been studied extensively. Research indicates that it undergoes significant biotransformation in both humans and animals, leading to various metabolites that can be detected in urine and feces. Key findings include:

- In rats, following administration, metabolites such as chlorpromazine and its hydroxylated forms were identified, indicating a complex metabolic pathway involving oxidation and demethylation .

- In humans, radioimmunoassay techniques have been employed to study the pharmacokinetics of this compound, revealing its absorption patterns and excretion rates .

Clinical Implications

The clinical implications of this compound are noteworthy:

- Therapeutic Monitoring : Given its role as a metabolite, monitoring levels of this compound may provide insights into patient responses to chlorpromazine therapy. Variations in metabolite levels could correlate with therapeutic outcomes or adverse effects.

- Side Effects Management : Understanding the action of this compound may help mitigate side effects associated with chlorpromazine treatment. For instance, its interactions with various receptors could explain some side effects like sedation or hypotension .

Case Studies and Research Findings

A review of pertinent literature reveals several case studies that highlight the significance of this compound:

Future Research Directions

Further research is warranted to explore:

- The specific mechanisms by which this compound influences neurotransmitter systems.

- Long-term effects of this metabolite on patient outcomes in various psychiatric conditions.

- Potential therapeutic applications beyond antipsychotic effects, such as in mood disorders or anxiety management.

Wirkmechanismus

Chlorpromazine-N-oxide exerts its effects by interacting with various molecular targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. The compound acts as an antagonist, blocking the action of neurotransmitters at these receptors. This leads to a reduction in psychotic symptoms and other therapeutic effects. The exact molecular pathways involved in the action of chlorpromazine-N-oxide are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor sensitivity .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazin-N-Oxid ähnelt anderen Phenothiazinderivaten, wie z. B.:

Chlorpromazin: Die Stammverbindung, die weit verbreitet als Antipsychotikum eingesetzt wird.

Promethazin: Ein weiteres Phenothiazinderivat mit antihistaminischen und antiemetischen Eigenschaften.

Thioridazin: Ein Phenothiazin-Antipsychotikum mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Chlorpromazin-N-Oxid ist aufgrund seines spezifischen Oxidationszustands und seiner Rolle als Metabolit von Chlorpromazin einzigartig. Es liefert Einblicke in die Stoffwechselwege und die Pharmakokinetik von Chlorpromazin, was es in Studien zum Arzneimittelstoffwechsel wertvoll macht .

Biologische Aktivität

Chlorpromazine N-oxide (CPZNO) is a metabolite of chlorpromazine, a well-known antipsychotic medication. Understanding the biological activity of CPZNO is crucial for assessing its pharmacological effects and potential therapeutic applications. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Chlorpromazine and Its Metabolites

Chlorpromazine is a phenothiazine antipsychotic primarily used to treat schizophrenia and other psychiatric disorders. It acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors, leading to its antipsychotic effects . During its metabolism, chlorpromazine is converted into several metabolites, including this compound, which is formed through the oxidation of the nitrogen atom in the side chain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Like chlorpromazine, CPZNO is expected to be readily absorbed from the gastrointestinal tract.

- Bioavailability : The bioavailability may vary due to first-pass metabolism.

- Half-life : The half-life of CPZNO has not been extensively studied; however, chlorpromazine has a half-life of approximately 30 hours .

Case Study: Radioimmunoassay for this compound

A significant study developed antibodies specific to CPZNO using a hapten-bovine serum albumin conjugate. This allowed for the detection and quantification of CPZNO in biological samples. The study demonstrated that CPZNO could be reliably measured in plasma and urine samples, facilitating further research into its pharmacokinetics and biological effects .

Table 1: Summary of Biological Activities Associated with this compound

Implications for Therapeutic Use

The biological activity of this compound suggests that it may play a role in enhancing or modifying the therapeutic effects of chlorpromazine. Understanding its specific actions could lead to improved treatment strategies for psychiatric disorders.

Eigenschaften

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFWIIFGRXCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937295 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-76-0 | |

| Record name | Chlorpromazine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.